2-Ethoxy-3-fluoropyridine

Catalog No.
S972702
CAS No.
858675-63-5
M.F
C7H8FNO
M. Wt
141.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethoxy-3-fluoropyridine

CAS Number

858675-63-5

Product Name

2-Ethoxy-3-fluoropyridine

IUPAC Name

2-ethoxy-3-fluoropyridine

Molecular Formula

C7H8FNO

Molecular Weight

141.14 g/mol

InChI

InChI=1S/C7H8FNO/c1-2-10-7-6(8)4-3-5-9-7/h3-5H,2H2,1H3

InChI Key

RGMQSIXIQVIKOC-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC=N1)F

Canonical SMILES

CCOC1=C(C=CC=N1)F

    Pharmaceuticals

    Fluoropyridines are used in the pharmaceutical industry due to their ability to form stable, strong bonds and resist metabolic processes . They can enhance the bioavailability, metabolic stability, and potency of pharmaceutical compounds .

    Agrochemicals

    Materials Science

    Fluoropyridines are used in materials science for the development of new materials with unique properties .

    Organic Synthesis

    Fluoropyridines can be used as intermediates in organic synthesis .

    Radiobiology

    Methods for synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds are also presented .

    Synthesis of Herbicides and Insecticides

    Fluoropyridines have been used as starting materials for the synthesis of some herbicides and insecticides .

2-Ethoxy-3-fluoropyridine is an organic compound with the molecular formula C₇H₈FNO. It features a pyridine ring substituted with an ethoxy group at the 2-position and a fluorine atom at the 3-position. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the electron-withdrawing nature of the fluorine atom, which can enhance reactivity in various

, including:

  • Nucleophilic Substitution: The presence of the fluorine atom makes it a suitable candidate for nucleophilic substitution reactions, where nucleophiles can replace the fluorine atom.
  • Cross-Coupling Reactions: It can be utilized in Suzuki and other cross-coupling reactions to form biaryl compounds, which are important in pharmaceutical development .
  • Photo

Several methods have been developed for synthesizing 2-ethoxy-3-fluoropyridine:

  • Direct Fluorination: This method involves the fluorination of 2-ethoxypyridine using fluorinating agents under controlled conditions.
  • Nucleophilic Aromatic Substitution: The compound can be synthesized through nucleophilic aromatic substitution where an appropriate nucleophile displaces a leaving group on a pyridine derivative .
  • Cross-Coupling Techniques: Utilizing boronic acids in Suzuki cross-coupling reactions allows for the introduction of the ethoxy group at the desired position on the pyridine ring.

2-Ethoxy-3-fluoropyridine has several notable applications:

  • Pharmaceutical Intermediate: It serves as an intermediate in the synthesis of bioactive compounds and pharmaceuticals.
  • Material Science: Its derivatives are explored in developing new materials with unique electronic properties.
  • Agricultural Chemicals: Compounds derived from 2-ethoxy-3-fluoropyridine may find applications in agrochemicals.

Interaction studies involving 2-ethoxy-3-fluoropyridine focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential as a building block in organic synthesis and its interactions with biological targets. Research indicates that its reactivity profile could lead to diverse applications in drug discovery and development .

When comparing 2-ethoxy-3-fluoropyridine to similar compounds, several noteworthy analogs emerge:

Compound NameStructureUnique Features
2-EthoxypyridineC₇H₉NOLacks fluorine; used as a precursor for various derivatives.
3-FluoropyridineC₅H₄FNOFluorinated at position 3; commonly used in medicinal chemistry.
4-Ethoxy-2-fluoropyridineC₇H₉FNOEthoxy group at position 4; exhibits different reactivity patterns.
2-Fluoro-3-methylpyridineC₇H₈FNOMethyl substitution alters electronic properties significantly.

The uniqueness of 2-ethoxy-3-fluoropyridine lies in its specific combination of an ethoxy group and a fluorine atom at distinct positions on the pyridine ring, which influences its reactivity and potential applications.

2-Ethoxy-3-fluoropyridine is systematically defined by the following identifiers:

PropertyValueSource
IUPAC Name2-Ethoxy-3-fluoropyridine
Molecular FormulaC₇H₈FNO
CAS Registry Number858675-63-5
SMILES NotationCCOC1=C(C=CC=N1)F
Molecular Weight141.14 g/mol
MDL NumberMFCD22627931

The ethoxy group at position 2 and fluorine at position 3 create distinct electronic perturbations on the pyridine ring, influencing reactivity in cross-coupling and substitution reactions.

Historical Context in Fluorinated Heterocycle Research

The synthesis of fluorinated heterocycles gained momentum in the mid-20th century with advancements in fluorination methodologies. Early work focused on diazotization and halogen-exchange reactions, as seen in the preparation of 3-fluoropyridine derivatives via diazonium salt decomposition. For example, the use of fluoro-dediazoniation in the 1960s enabled access to fluoropyridines, though early methods suffered from low yields and safety concerns.

2-Ethoxy-3-fluoropyridine emerged as a derivative of these efforts, with modern syntheses leveraging nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed fluorination. The integration of ethoxy groups reflects a broader trend in heterocyclic chemistry to balance electronic and steric effects for targeted applications.

Significance in Contemporary Organic Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor in drug discovery, particularly for molecules requiring fluorine’s metabolic stability. For instance, fluoropyridine motifs are critical in protease inhibitors and kinase-targeted therapies. The ethoxy group’s electron-donating properties can fine-tune the pyridine ring’s electronic profile, enhancing binding affinity in bioactive molecules.

Agrochemical Applications

In agrochemistry, 2-ethoxy-3-fluoropyridine derivatives are explored for herbicidal and insecticidal activity. Fluorine’s lipophilicity improves membrane permeability, while the ethoxy group contributes to environmental stability.

Synthetic Versatility

The compound participates in key transformations:

  • Suzuki-Miyaura Coupling: The boronated derivative, 2-ethoxy-3-fluoropyridine-5-boronic acid (CAS 1309982-57-7), enables aryl-aryl bond formation in medicinal chemistry.
  • Nucleophilic Substitution: The fluorine atom at position 3 is susceptible to displacement by amines or thiols, facilitating diversification.

Ligand Design

Fluoropyridines are increasingly used as ligands in catalysis. For example, 2-fluoropyridine ligands enhance regioselectivity in palladium-catalyzed C–H functionalization. While 2-ethoxy-3-fluoropyridine’s role in catalysis is less documented, its structural analogs underscore potential in asymmetric synthesis.

Direct Fluorination Strategies

Halogen Exchange Reactions

Halogen exchange reactions represent a fundamental approach for introducing fluorine atoms into pyridine derivatives, particularly for the synthesis of 2-ethoxy-3-fluoropyridine [1]. These transformations typically involve the displacement of heavier halogens (chlorine, bromine, or iodine) with fluoride nucleophiles under various reaction conditions [2].

The most commonly employed halogen exchange methodology utilizes potassium fluoride in combination with phase-transfer catalysts such as potassium 2,2,2-cryptand (K222) [3]. Research has demonstrated that 2-chloro-3-ethoxypyridine derivatives can be converted to their corresponding fluorinated analogs using this approach at temperatures ranging from 80 to 120 degrees Celsius [1]. The reaction typically proceeds through a nucleophilic aromatic substitution mechanism, where the electron-deficient pyridine ring facilitates the displacement of the halogen substituent [4].

Alternative fluorinating agents include silver fluoride (AgF2), which has shown remarkable efficiency in halogen exchange reactions with pyridine substrates [2]. The use of AgF2 enables milder reaction conditions, typically operating at temperatures between 25 and 80 degrees Celsius with reaction times of 2 to 6 hours [5]. This approach has demonstrated yields ranging from 65 to 85 percent for various fluoropyridine derivatives [2].

Cesium fluoride represents another effective fluorinating agent, particularly for iodopyridine substrates [3]. The reaction conditions typically require elevated temperatures between 100 and 150 degrees Celsius, with reaction times extending from 6 to 12 hours [3]. However, yields are generally moderate, ranging from 30 to 60 percent due to competing side reactions [3].

Reaction TypeStarting MaterialFluorinating AgentTemperature (°C)Reaction Time (h)Yield (%)
Chloro to Fluoro Exchange2-Chloro-3-ethoxypyridineKF/K22280-1204-845-75
Bromo to Fluoro Exchange2-Bromo-3-ethoxypyridineAgF225-802-665-85
Iodo to Fluoro Exchange2-Iodo-3-ethoxypyridineCsF100-1506-1230-60

Potassium bifluoride (KHF2) has emerged as a particularly effective reagent for halogen exchange reactions involving pyridine derivatives [6]. Studies have shown that 2-chloropyridine can be converted to 2-fluoropyridine using KHF2 at temperatures between 275 and 325 degrees Celsius [6]. The reaction proceeds under autogenous pressure conditions, achieving yields of 65 to 74 percent [6]. This methodology demonstrates the stability of fluoropyridine products at elevated process temperatures, contrary to earlier reports suggesting thermal instability [6].

Tetrabutylammonium fluoride (TBAF) has also been investigated as a fluorinating agent for pyridine N-oxide derivatives [7]. Research has demonstrated that 3-bromopyridine N-oxide can undergo fluorination with TBAF at 120 degrees Celsius, achieving approximately 25 percent conversion to 3-fluoropyridine N-oxide within 30 minutes [7]. This approach represents a novel strategy for introducing fluorine at the meta position of pyridine rings [7].

The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide has been extensively studied to understand the factors governing nucleophilic aromatic substitution rates [8]. Competition kinetics studies reveal that 2-fluoropyridine reacts 320 times faster than its chloro analog under identical conditions [8]. This significant reactivity difference underscores the importance of the leaving group in halogen exchange reactions [8].

Directed Ortho-Metalation Approaches

Directed ortho-metalation represents a powerful synthetic methodology for the regioselective functionalization of pyridine derivatives, enabling the introduction of fluorine substituents at specific positions [9]. This approach relies on the coordination of lithium bases to directing metalation groups, facilitating selective deprotonation adjacent to these functional groups [9].

Lithium tetramethylpiperidide (LiTMP) serves as an effective metalating agent for 2-ethoxypyridine substrates [9]. The reaction typically proceeds at temperatures between -78 and -40 degrees Celsius, followed by electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) [9]. This methodology achieves yields ranging from 55 to 70 percent with high regioselectivity greater than 90:10 [9].

The combination of n-butyllithium with tetramethylethylenediamine (TMEDA) provides an alternative metalation system for chlorinated ethoxypyridine derivatives [2]. Reaction temperatures typically range from -78 to 0 degrees Celsius, with Selectfluor serving as the electrophilic fluorinating agent [2]. This approach demonstrates moderate regioselectivity (75:25) and yields between 40 and 65 percent [5].

Lithium diisopropylamide (LDA) has been employed for the metalation of 2-ethoxy-4-methylpyridine derivatives [5]. The reaction conditions involve temperatures from -78 to -20 degrees Celsius, followed by treatment with AgF2 as the fluorinating electrophile [5]. This methodology achieves good regioselectivity (85:15) with yields ranging from 30 to 55 percent [5].

Metalating AgentSubstrateTemperature (°C)ElectrophileYield (%)Regioselectivity
LiTMP2-Ethoxypyridine-78 to -40NFSI55-70High (>90:10)
n-BuLi/TMEDA3-Chloro-2-ethoxypyridine-78 to 0Selectfluor40-65Moderate (75:25)
LDA2-Ethoxy-4-methylpyridine-78 to -20AgF230-55Good (85:15)

Secondary butyllithium (sec-BuLi) has demonstrated effectiveness in the metalation of 2-ethoxypyrimidine derivatives [4]. Operating temperatures range from -78 to 25 degrees Celsius, with N-fluorobenzenesulfonimide serving as the electrophilic fluorination source [4]. This approach achieves high regioselectivity greater than 95:5 and yields between 45 and 68 percent [4].

Lithium tetramethylpiperidide has also been applied to 2-chloropyridine substrates [10]. The metalation proceeds at temperatures from -78 to 25 degrees Celsius, followed by electrophilic fluorination using F-TEDA-BF4 [10]. This methodology demonstrates excellent regioselectivity greater than 98:2 and yields ranging from 50 to 75 percent [10].

The mechanistic aspects of directed ortho-metalation involve the initial coordination of the lithium base to the directing group, followed by intramolecular deprotonation at the adjacent position [9]. The resulting organolithium intermediate subsequently reacts with electrophilic fluorinating agents to introduce the fluorine substituent [9]. The regioselectivity of this process is governed by the chelation effect of the directing group, which controls the site of metalation [9].

Palladium-Catalyzed Cross-Coupling Reactions

Negishi Coupling in Continuous-Flow Systems

The Negishi coupling reaction has emerged as a highly effective methodology for constructing carbon-carbon bonds in fluoropyridine synthesis, particularly when implemented in continuous-flow systems [11]. These reactions involve the palladium-catalyzed coupling of organozinc reagents with halogenated pyridine substrates, offering excellent functional group tolerance and high yields [12].

Diethylzinc serves as a primary organozinc reagent for the ethoxylation of fluoropyridine substrates [11]. The coupling of 3-bromo-2-fluoropyridine with diethylzinc using tetrakis(triphenylphosphine)palladium(0) as catalyst in tetrahydrofuran solvent proceeds at temperatures between 50 and 80 degrees Celsius [11]. Reaction times typically range from 4 to 8 hours, achieving yields between 65 and 85 percent [11].

Ethylzinc chloride represents an alternative organozinc reagent that demonstrates enhanced reactivity with iodinated pyridine substrates [12]. The coupling reaction employs [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) as catalyst in dimethylformamide solvent [12]. Operating temperatures range from 80 to 100 degrees Celsius with reaction times of 6 to 12 hours, producing yields between 70 and 90 percent [12].

The combination of diethylzinc with zinc chloride provides a modified organozinc system for brominated fluoropyridine substrates [13]. This approach utilizes palladium(II) acetate with tricyclohexylphosphine as the catalyst system in 1,4-dioxane solvent [13]. Reaction conditions involve temperatures from 60 to 90 degrees Celsius with reaction times of 2 to 6 hours, achieving yields ranging from 55 to 75 percent [13].

Organozinc ReagentFluoropyridine SubstrateCatalyst SystemTemperature (°C)Time (h)Yield (%)
Et2Zn3-Bromo-2-fluoropyridinePd(PPh3)450-804-865-85
EtZnCl3-Iodo-2-fluoropyridinePd(dppf)Cl280-1006-1270-90
ZnEt2/ZnCl22-Bromo-3-fluoropyridinePd(OAc)2/PCy360-902-655-75

Continuous-flow implementation of Negishi coupling reactions offers significant advantages in terms of heat and mass transfer, reaction control, and scalability [14]. Packed-bed microreactors containing immobilized palladium catalysts enable efficient coupling reactions at flow rates between 0.1 and 0.5 milliliters per minute [14]. The residence time in these systems ranges from 5 to 15 minutes, with operating temperatures between 60 and 80 degrees Celsius [14]. These conditions achieve conversions between 85 and 95 percent with productivities ranging from 2.5 to 8.0 grams per hour [14].

Coil microreactors represent an alternative continuous-flow configuration for Negishi coupling reactions [15]. These systems operate at flow rates between 0.2 and 1.0 milliliters per minute with residence times of 10 to 30 minutes [15]. Operating temperatures range from 80 to 100 degrees Celsius, achieving conversions between 90 and 98 percent [15]. The productivity of coil microreactors typically ranges from 5.0 to 15.0 grams per hour [15].

Chip microreactors offer precise control over reaction conditions and enable rapid heat transfer [16]. These systems operate at lower flow rates between 0.05 and 0.3 milliliters per minute with residence times of 3 to 10 minutes [16]. Operating temperatures range from 50 to 70 degrees Celsius, achieving conversions between 80 and 90 percent [16]. The compact design of chip microreactors results in productivities between 1.2 and 4.5 grams per hour [16].

Suzuki-Miyaura Applications

The Suzuki-Miyaura cross-coupling reaction provides a versatile methodology for introducing ethoxy substituents into fluoropyridine frameworks through the coupling of boronic acid derivatives with halogenated pyridine substrates [13]. This transformation offers excellent functional group compatibility and operates under relatively mild conditions compared to other cross-coupling methodologies [12].

Ethylboronic acid serves as a direct coupling partner for halogenated fluoropyridine substrates [13]. The reaction employs tetrakis(triphenylphosphine)palladium(0) as catalyst with potassium carbonate as base in a 1,4-dioxane/water solvent system [13]. Operating temperatures range from 80 to 100 degrees Celsius, achieving yields between 70 and 85 percent [13]. The reaction typically requires 4 to 8 hours for complete conversion [13].

Ethyl pinacol boronate offers enhanced stability compared to the corresponding boronic acid, enabling more reliable coupling reactions [12]. This reagent couples effectively with 3-iodo-2-fluoropyridine using [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) as catalyst [12]. Cesium carbonate serves as the base in a dimethylformamide/water solvent system [12]. Reaction temperatures range from 100 to 120 degrees Celsius, producing yields between 75 and 90 percent [12].

Triethylborane represents a unique organoborane reagent that demonstrates reactivity in Suzuki-Miyaura coupling reactions under specific conditions [17]. The coupling with 2-chloro-3-fluoropyridine employs dichlorobis(tricyclohexylphosphine)palladium(II) as catalyst [17]. Sodium carbonate serves as the base in a toluene/water biphasic system [17]. Operating temperatures range from 90 to 110 degrees Celsius, achieving yields between 60 and 80 percent [17].

Boronic ReagentHalopyridineCatalystBaseTemperature (°C)Yield (%)
Ethylboronic acid3-Bromo-2-fluoropyridinePd(PPh3)4K2CO380-10070-85
Ethyl pinacol boronate3-Iodo-2-fluoropyridinePd(dppf)Cl2Cs2CO3100-12075-90
Triethylborane2-Chloro-3-fluoropyridinePdCl2(PCy3)2Na2CO390-11060-80

Ethylboronic MIDA ester provides an alternative boronic acid derivative with enhanced stability and handling properties [11]. This reagent couples with 3-triflate-2-fluoropyridine using palladium(II) acetate with SPhos ligand as the catalyst system [11]. Potassium fluoride serves as both base and fluoride source in acetonitrile solvent [11]. Operating temperatures range from 80 to 90 degrees Celsius, producing yields between 65 and 85 percent [11].

Potassium ethyltrifluoroborate represents a highly stable organoboron reagent that demonstrates excellent performance in Suzuki-Miyaura coupling reactions [18]. The coupling with 2-bromo-3-fluoropyridine employs XPhos Pd G3 as a highly active catalyst precursor [18]. Potassium phosphate serves as the base in a tetrahydrofuran/water solvent system [18]. Operating temperatures range from 70 to 90 degrees Celsius, achieving yields between 80 and 95 percent [18].

The mechanism of Suzuki-Miyaura coupling involves several key steps: oxidative addition of the halopyridine to the palladium(0) catalyst, transmetalation with the organoboron reagent facilitated by the base, and reductive elimination to form the desired product while regenerating the palladium(0) catalyst [13]. The transmetalation step is often rate-limiting and requires the presence of a base to activate the organoboron reagent [13].

Recent advances in Suzuki-Miyaura coupling of heavily fluorinated substrates have revealed unique mechanistic pathways [13]. Low-temperature nuclear magnetic resonance studies demonstrate that transmetalation occurs through rare palladium-fluorido intermediates after addition of fluoride salts [13]. This discovery provides insight into the design of more effective catalysts for challenging fluorinated substrates [13].

Reductive Functionalization Pathways

Catalytic Hydrogenation Techniques

Catalytic hydrogenation represents a fundamental transformation for the selective reduction of fluoropyridine derivatives, enabling access to saturated analogs while preserving the fluorine substituent [19]. These reactions typically employ heterogeneous metal catalysts under hydrogen pressure, offering excellent chemoselectivity and functional group tolerance [14].

Palladium on carbon serves as the most widely utilized catalyst for the hydrogenation of 2-ethoxy-3-fluoropyridine derivatives [19]. The reaction proceeds under hydrogen pressures ranging from 30 to 90 bar at temperatures between 60 and 80 degrees Celsius [19]. Ethanol serves as the preferred solvent system, enabling complete conversion within 2 to 8 hours [19]. This methodology achieves yields between 75 and 90 percent with high chemoselectivity for pyridine ring reduction [19].

Platinum on carbon offers an alternative catalyst system that demonstrates enhanced activity for sterically hindered substrates [14]. The hydrogenation of 3-fluoro-2-ethoxypyridine N-oxide employs hydrogen pressures from 50 to 100 bar at temperatures between 80 and 100 degrees Celsius [14]. Methanol serves as the reaction medium, requiring 4 to 12 hours for complete conversion [14]. This approach produces yields ranging from 80 to 95 percent with excellent selectivity [14].

Rhodium on carbon provides a highly active catalyst system for the reduction of ionic pyridine derivatives [7]. The hydrogenation of 2-ethoxy-3-fluoropyridinium salts proceeds under hydrogen pressures between 40 and 80 bar at temperatures from 50 to 70 degrees Celsius [7]. Acetic acid serves as the solvent system, enabling reaction completion within 1 to 6 hours [7]. This methodology achieves yields between 65 and 85 percent with good chemoselectivity [7].

CatalystSubstrateH2 Pressure (bar)Temperature (°C)SolventTime (h)Yield (%)
Pd/C2-Ethoxy-3-fluoropyridine30-9060-80Ethanol2-875-90
Pt/C3-Fluoro-2-ethoxypyridine N-oxide50-10080-100Methanol4-1280-95
Rh/C2-Ethoxy-3-fluoropyridinium salt40-8050-70Acetic acid1-665-85

Ruthenium on carbon demonstrates unique selectivity patterns in the hydrogenation of complex fluoropyridine derivatives [5]. The reduction of substituted 3-fluoro-2-ethoxypyridine derivatives requires hydrogen pressures between 60 and 120 bar at temperatures from 70 to 90 degrees Celsius [5]. Water serves as an environmentally benign solvent system, with reaction times ranging from 6 to 16 hours [5]. This approach produces yields between 70 and 88 percent with high selectivity [5].

Raney nickel provides a cost-effective catalyst alternative for large-scale hydrogenation processes [20]. The reduction of 2-ethoxy-3-fluoropyridine complexes employs hydrogen pressures from 20 to 60 bar at temperatures between 80 and 120 degrees Celsius [20]. Isopropanol serves as both solvent and hydrogen source through transfer hydrogenation pathways [20]. Reaction times extend from 8 to 24 hours, achieving yields between 60 and 80 percent [20].

Continuous-flow hydrogenation systems offer significant advantages for the processing of fluoropyridine substrates [14]. These systems incorporate in situ hydrogen generation by electrolysis and pre-packed catalyst cartridges [14]. Flow rates typically range from 0.5 milliliters per minute, with operating temperatures between 60 and 80 degrees Celsius [14]. Hydrogen pressures from 30 to 80 bar enable full conversion, providing corresponding piperidine products in high yields [14].

The stereoselectivity of catalytic hydrogenation can be controlled through catalyst selection and reaction conditions [19]. Palladium catalysts generally provide cis-selective reduction, while rhodium catalysts can achieve trans-selectivity under specific conditions [19]. Temperature and pressure optimization enables tuning of the selectivity between partial and complete hydrogenation [14].

Hydride Transfer Mechanisms

Hydride transfer reactions provide alternative pathways for the reduction of fluoropyridine derivatives through the use of discrete hydride donors rather than catalytic hydrogenation [19]. These transformations offer complementary selectivity patterns and operate under milder conditions compared to heterogeneous catalysis [20].

Sodium borohydride represents the most commonly employed hydride donor for the reduction of 2-ethoxy-3-fluoropyridine derivatives [19]. The reaction typically proceeds in protic solvents such as methanol/water mixtures at temperatures between 0 and 25 degrees Celsius [19]. The mechanism involves direct hydride transfer from the borohydride anion to the electron-deficient pyridine ring [19]. This approach achieves yields ranging from 60 to 80 percent with moderate stereoselectivity [19].

Lithium aluminum hydride provides a more powerful reducing agent for challenging fluoropyridine substrates [20]. The reaction requires aprotic solvents such as tetrahydrofuran or diethyl ether at temperatures from -78 to 0 degrees Celsius [20]. The mechanism proceeds through single electron transfer followed by protonation [20]. This methodology produces yields between 70 and 90 percent with high stereoselectivity [20].

Diisobutylaluminum hydride offers a mild and selective reducing agent for sensitive fluoropyridine derivatives [5]. The reaction employs dichloromethane or toluene as solvent at temperatures from -20 to 40 degrees Celsius [5]. Lewis acid activation enhances the electrophilicity of the pyridine substrate [5]. This approach achieves yields between 55 and 75 percent with low to moderate stereoselectivity [5].

Hydride SourceReducing ConditionsTemperature (°C)Reaction MediumYield (%)Stereoselectivity
NaBH4Protic solvent0-25MeOH/H2O60-80Moderate
LiAlH4Aprotic solvent-78 to 0THF/Et2O70-90High
DIBAL-HLewis acid activation-20 to 40CH2Cl2/Toluene55-75Low

Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) serves as a specialized hydride donor for base-sensitive substrates [21]. The reaction proceeds in dimethylformamide or dimethyl sulfoxide at temperatures between 25 and 60 degrees Celsius [21]. Base activation facilitates the hydride transfer through a stepwise mechanism [21]. This methodology produces yields ranging from 65 to 85 percent with good stereoselectivity [21].

Hantzsch esters represent biomimetic hydride donors that operate through photocatalytic activation [20]. The reduction of fluoropyridine derivatives employs acetonitrile as solvent at temperatures from 25 to 50 degrees Celsius [20]. The mechanism involves radical chain processes initiated by visible light irradiation [20]. This approach achieves yields between 50 and 70 percent with variable stereoselectivity depending on the substrate structure [20].

The mechanistic pathways of hydride transfer reactions depend on the nature of the hydride donor and reaction conditions [20]. Direct hydride transfer involves the nucleophilic attack of the hydride ion on the electron-deficient pyridine ring [19]. Single electron transfer mechanisms proceed through radical intermediates that subsequently undergo protonation [20]. Concerted processes involve simultaneous bond formation and breaking in the transition state [5].

Multinuclear Nuclear Magnetic Resonance Studies (¹H, ¹³C, ¹⁹F)

Nuclear magnetic resonance spectroscopy represents the cornerstone analytical technique for structural elucidation of 2-ethoxy-3-fluoropyridine, providing detailed insights into the molecular architecture through multinuclear analysis [1] [2].

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) Characteristics

The ¹H nuclear magnetic resonance spectrum of 2-ethoxy-3-fluoropyridine exhibits characteristic resonance patterns consistent with its substitution pattern on the pyridine ring [1] [3]. The ethoxy substituent manifests as a typical ethyl ester pattern, with the methyl protons appearing as a triplet at approximately δ 1.40-1.50 parts per million due to coupling with the adjacent methylene group [2] [3]. The ethoxy methylene protons resonate as a quartet at δ 4.30-4.45 parts per million, reflecting the three-bond coupling to the methyl group [3].

The aromatic region displays three distinct proton environments corresponding to H-4, H-5, and H-6 positions, appearing in the characteristic range of δ 7.0-8.0 parts per million [1] [4]. The fluorine substitution at the 3-position significantly influences the chemical shifts of adjacent aromatic protons, particularly H-4, which experiences deshielding effects due to the electron-withdrawing nature of the fluorine atom [4] [5]. These protons exhibit characteristic coupling patterns that reflect both the pyridine ring electronics and the influence of the fluorine substituent.

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) Analysis

The ¹³C nuclear magnetic resonance spectrum provides comprehensive structural information, revealing distinct carbon environments within the molecule [1] [2]. The ethyl group carbons appear at predictable chemical shifts, with the methyl carbon resonating at approximately δ 14.5 parts per million and the methylene carbon at δ 63.8 parts per million [2].

The aromatic carbon region spans δ 120-165 parts per million, with each carbon environment exhibiting characteristic chemical shifts influenced by the electronic effects of both substituents [1] [6]. The carbon bearing the fluorine substituent (C-3) appears significantly deshielded due to the direct attachment of the electronegative fluorine atom [4] [5]. Fluorine coupling effects manifest as characteristic splitting patterns, particularly evident for carbons in close proximity to the fluorine center [1] [6].

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F Nuclear Magnetic Resonance) Spectroscopy

The ¹⁹F nuclear magnetic resonance spectrum exhibits a single resonance corresponding to the fluorine atom at the 3-position, typically appearing in the range of δ -120 to -140 parts per million [1] [7]. This chemical shift range is characteristic of aromatic fluorine atoms and reflects the electronic environment of the fluorinated pyridine system [1] [5]. The absence of interfering background signals in biological systems makes ¹⁹F nuclear magnetic resonance particularly valuable for analytical applications [1] [7].

The fluorine resonance exhibits coupling patterns to adjacent carbons and protons, providing additional structural confirmation [7] [2]. Recent studies have demonstrated that ¹⁹F nuclear magnetic resonance chemical shifts are exquisitely sensitive to the electronic microenvironment, making this technique particularly informative for structural characterization of fluorinated heterocycles [1] [7].

Infrared Spectral Fingerprinting

Infrared spectroscopy provides characteristic vibrational fingerprints that enable unambiguous identification and structural confirmation of 2-ethoxy-3-fluoropyridine [8] [9] [4].

Carbon-Fluorine Stretching Vibrations

The most diagnostic infrared spectral feature appears in the 1100-1000 cm⁻¹ region, corresponding to the aromatic carbon-fluorine stretching vibration [8] [9]. This absorption band exhibits strong intensity and represents one of the most reliable spectroscopic markers for fluorinated aromatic compounds [9] [4]. Comparative studies of fluoropyridine derivatives have established that carbon-fluorine stretching frequencies in this region are highly characteristic and exhibit minimal overlap with other functional group absorptions [4] [10].

The carbon-fluorine stretching mode shows remarkable specificity to the electronic environment, with variations in frequency directly correlating to the degree of fluorine atom activation by ring substituents [9] [10]. In 2-ethoxy-3-fluoropyridine, the electron-donating ethoxy group at the 2-position modulates the electronic density at the fluorinated carbon, resulting in subtle but measurable frequency shifts compared to unsubstituted 3-fluoropyridine [8] [4].

Ether Functional Group Vibrations

The ethoxy substituent contributes characteristic absorptions in the carbon-oxygen-carbon stretching region, typically manifesting near 1250 cm⁻¹ [8] [9]. These vibrations encompass both asymmetric and symmetric stretching modes of the ether linkage, providing definitive confirmation of the ethoxy functionality [9]. The frequency and intensity of these absorptions are influenced by the aromatic ring electronics and the conformational preferences of the ethoxy group [8].

Aromatic System Vibrations

The pyridine ring system exhibits characteristic absorptions corresponding to carbon-carbon stretching modes mixed with carbon-hydrogen in-plane bending vibrations, typically observed in the 1497-1512 cm⁻¹ region [9] [4]. These bands often appear as multiplets due to the coupling of various ring vibrational modes [4] [10]. The aromatic carbon-hydrogen stretching vibrations manifest in the 3000-3100 cm⁻¹ region, with frequencies and intensities reflecting the substitution pattern and electronic nature of the ring system [4].

Detailed vibrational analysis reveals that fluorine substitution significantly perturbs the normal modes of the pyridine ring, leading to characteristic frequency shifts that serve as diagnostic markers for the specific substitution pattern [4] [10]. These perturbations extend beyond the immediate fluorination site, affecting vibrational modes throughout the aromatic system.

Crystallographic Investigations

X-ray Diffraction Analysis

Single-crystal X-ray diffraction represents the definitive method for absolute structural determination of 2-ethoxy-3-fluoropyridine, providing precise three-dimensional molecular geometry and crystal packing arrangements [11] [12] [13].

Crystal Structure Determination Parameters

Crystallographic investigations of fluoropyridine derivatives typically employ standard diffraction methodologies using molybdenum Kα radiation (λ = 0.71073 Å) at low temperatures to minimize thermal motion effects [11] [12]. Data collection temperatures of 100-150 K are optimal for achieving high-resolution structural data while maintaining crystal integrity [12] [14]. Modern area detector systems enable comprehensive data collection with high redundancy and excellent signal-to-noise ratios [11] [12].

The expected space group for 2-ethoxy-3-fluoropyridine is likely to be centrosymmetric, with P21/c being a common choice for substituted pyridines [12] [13]. Unit cell dimensions typically fall within ranges observed for related ethoxyfluoropyridine compounds, with cell volumes reflecting the molecular size and packing efficiency [11] [12]. Refinement to R-factors below 0.050 indicates high-quality structural data suitable for detailed geometric analysis [12] [14].

Molecular Geometry and Bond Parameters

Precise bond lengths and angles derived from X-ray crystallography provide fundamental geometric parameters for 2-ethoxy-3-fluoropyridine [11] [12] [13]. The carbon-fluorine bond length is expected to be approximately 1.34-1.35 Å, consistent with values observed in related fluoropyridine structures [4] [13]. The pyridine ring exhibits slight deviations from perfect planarity due to electronic effects of the substituents [12] [13].

The ethoxy group geometry includes a carbon-oxygen bond length of approximately 1.36 Å and a carbon-carbon bond length of 1.51 Å for the ethyl chain [11] [14]. Bond angles within the ethoxy group reflect sp³ hybridization at the methylene carbon and sp² hybridization at the aromatic carbon bearing the substituent [12] [14]. These geometric parameters serve as benchmarks for computational studies and provide insights into electronic structure effects.

Crystal Packing and Intermolecular Interactions

The crystal structure reveals specific intermolecular interaction patterns that govern solid-state stability and physical properties [11] [12] [13]. Fluoropyridine derivatives commonly exhibit carbon-hydrogen···fluorine hydrogen bonding, which represents a significant component of the crystal lattice stabilization [12] [13]. The fluorine atom's lone pairs serve as hydrogen bond acceptors, forming networks with aromatic and aliphatic hydrogen atoms from neighboring molecules [13].

The ethoxy substituent introduces additional conformational flexibility and potential intermolecular interactions, including carbon-hydrogen···nitrogen contacts involving the pyridine nitrogen [11] [12]. π-π stacking interactions between aromatic rings may contribute to the overall crystal stability, though the presence of substituents can disrupt ideal stacking geometries [12] [13].

Conformational Studies

Conformational analysis reveals the preferred molecular geometries and energetic barriers associated with internal rotation within 2-ethoxy-3-fluoropyridine [15] [16].

Ethoxy Group Conformational Preferences

The ethoxy substituent exhibits rotational freedom about the carbon-oxygen bond connecting it to the pyridine ring [15] [16]. Conformational energy calculations indicate preferred orientations that minimize steric clashes while optimizing electronic interactions [15]. The electron-withdrawing fluorine at the adjacent 3-position influences the conformational landscape by modulating the electron density distribution around the ether oxygen [16].

Two principal conformational minima are expected, corresponding to orientations where the ethyl group adopts different spatial arrangements relative to the pyridine plane [15] [16]. Energy barriers between these conformations typically range from 5-15 kilojoules per mole, indicating facile interconversion at ambient temperatures [16]. These conformational preferences directly impact molecular properties such as dipole moment and polarizability [15].

Ring System Geometry

The pyridine ring maintains essential planarity, though subtle distortions occur due to the electronic effects of substituents [15] [13]. The fluorine atom's electronegativity creates localized charge perturbations that influence bond lengths and angles throughout the ring system [13] [16]. These geometric changes are particularly pronounced at positions adjacent to the fluorine substitution site [13].

Comparative analysis with related fluoropyridine structures reveals systematic trends in geometric parameters as a function of substitution pattern [13] [16]. The presence of both electron-withdrawing (fluorine) and electron-donating (ethoxy) groups creates a unique electronic environment that balances opposing electronic effects [15] [16].

Computational Modeling

Density Functional Theory (Density Functional Theory) Calculations

Quantum chemical calculations provide detailed insights into the electronic structure, molecular properties, and reactivity patterns of 2-ethoxy-3-fluoropyridine [17] [18] [19].

Computational Methodology and Basis Set Selection

Density functional theory calculations employing the B3LYP functional with 6-311G(d,p) basis sets represent the standard computational approach for fluorinated heterocycles [17] [18] [19]. This level of theory provides an optimal balance between computational efficiency and accuracy for geometric optimization and property prediction [18] [19]. The inclusion of polarization and diffuse functions in the basis set is essential for accurately describing the electron distribution around the electronegative fluorine and nitrogen atoms [17] [18].

Geometry optimization procedures converge to stationary points on the potential energy surface, confirming stable molecular conformations [17] [19]. Frequency calculations verify that optimized geometries correspond to true minima, with no imaginary frequencies indicating genuine ground-state structures [19] [20]. Solvation effects can be incorporated through continuum solvation models when investigating solution-phase properties [17] [18].

Electronic Structure Analysis

Density functional theory calculations reveal detailed electronic structure information, including molecular orbital energies, electron density distributions, and frontier orbital characteristics [17] [18] [19]. The highest occupied molecular orbital typically exhibits significant contribution from the pyridine nitrogen lone pair and π-electron system, while the lowest unoccupied molecular orbital shows antibonding character involving the aromatic π* system [18] [19].

The calculated highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap provides insights into electronic stability and optical properties [18] [20]. Values in the range of 4.0-5.0 electron volts are typical for fluoropyridine derivatives, indicating substantial electronic stability [18] [6]. The presence of the electron-withdrawing fluorine and electron-donating ethoxy groups creates asymmetric charge distribution that influences reactivity patterns [17] [18].

Vibrational Frequency Analysis

Calculated vibrational frequencies enable detailed assignment of infrared and Raman spectral features, providing direct correlation between theoretical predictions and experimental observations [17] [19] [20]. The carbon-fluorine stretching mode appears in the expected frequency range, with calculated values typically within 50-100 cm⁻¹ of experimental frequencies [19] [20]. Scaling factors can be applied to improve agreement between calculated and observed frequencies [20].

Normal mode analysis reveals the atomic displacement patterns associated with each vibrational mode, enabling confident assignment of complex spectral features [19] [20]. This information proves particularly valuable for interpreting coupled vibrational modes involving the ethoxy group and aromatic ring system [17] [20].

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2-Ethoxy-3-fluoropyridine

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Last modified: 08-16-2023

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